Pazufloxacin mesylate

概要

説明

パズフロキサシンメシル酸塩は、主に様々な細菌感染症の治療に使用されるフルオロキノロン系抗菌剤です。 グラム陽性菌とグラム陰性菌の両方に対して効果があり、呼吸器感染症、尿路感染症、皮膚感染症などの感染症の治療に汎用性の高い選択肢となります .

製造方法

合成経路と反応条件: パズフロキサシンメシル酸塩の製造には、パズフロキサシンとメタンスルホン酸をアセトンなどの溶媒中で反応させる方法が用いられます。反応混合物を加熱し還流させた後、冷却して結晶化させることでパズフロキサシンメシル酸塩を得ます。 結晶化した生成物は、無菌充填と凍結乾燥を経て最終的な粉末形態となります .

工業的製造方法: 工業的な設定では、パズフロキサシンメシル酸塩の製造は同様のプロセスに従いますが、規模が大きくなります。反応条件は、高収率と高純度を確保するために最適化されています。 高度な結晶化技術と無菌処理を用いることで、最終製品の安定性と品質が保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pazufloxacin mesylate involves the reaction of pazufloxacin with methanesulfonic acid in a solvent such as acetone. The reaction mixture is heated and refluxed, followed by cooling and crystallization to obtain this compound. The crystallized product is then subjected to aseptic filling and freeze-drying to produce the final powder form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced crystallization techniques and aseptic processing ensures the stability and quality of the final product .

化学反応の分析

Degradation Pathways

Stress degradation studies reveal Pazufloxacin mesylate’s stability under various conditions:

| Stress Condition | Outcome | Key Observations |

|---|---|---|

| Oxidative | Extensive degradation | Major degradation products formed |

| Acidic | Minimal degradation | Stable under acidic conditions |

| Basic | No degradation | Highly stable |

| Photolytic | No degradation | Stable under light exposure |

| Thermal | No degradation | Stable at elevated temperatures |

The compound is most susceptible to oxidative degradation , likely due to reactive oxygen species interacting with the tricyclic core. Acidic conditions cause minimal breakdown, while basic, photolytic, and thermal stresses do not induce significant degradation .

Analytical Methods for Reaction Monitoring

3.1 Stability-Indicating HPLC Method

A validated RP-HPLC method separates this compound from degradation products:

-

Column : C18

-

Mobile Phase : Methanol:50 mM KH₂PO₄ (40:60, v/v, pH 4.5)

-

Flow Rate : 1 mL/min

-

Detection : 249 nm

This method effectively distinguishes the parent compound from oxidative degradation products, ensuring accurate stability assessment .

3.2 UV Spectrophotometric Analysis

Using the area under the curve (AUC) method:

-

Wavelength Range : 229–260 nm

-

Linearity : 2–12 µg/mL (r² = 0.999)

-

Precision : %RSD <1% (intra- and inter-day)

The method provides rapid quantification for quality control .

Key Findings and Implications

-

Synthesis Efficiency : The optimized route reduces environmental impact and increases yield, making it suitable for industrial production .

-

Stability Profile : Oxidative conditions disproportionately affect stability, necessitating protective measures in formulations .

-

Analytical Robustness : HPLC and UV methods ensure reliable monitoring of chemical integrity during synthesis and storage .

科学的研究の応用

Clinical Applications

Pazufloxacin mesylate has been utilized in treating several types of infections:

- Respiratory Tract Infections : It has shown effectiveness against pathogens causing pneumonia, including Legionella pneumophila. A case study reported successful treatment of Legionnaires' disease with intravenous pazufloxacin, highlighting its potential for severe respiratory infections .

- Urinary Tract Infections (UTIs) : Comparative studies indicate that pazufloxacin is effective in treating complicated UTIs, demonstrating similar or superior efficacy compared to ceftazidime .

- Abdominal Infections : Its broad spectrum allows for effective treatment of intra-abdominal infections caused by various bacteria .

Comparative Efficacy

A comparative study evaluated this compound against ceftazidime in patients with complicated urinary tract infections. The results indicated that pazufloxacin was equally effective, with a favorable safety profile .

Additionally, a study on the concentration-dependent activity of pazufloxacin against Pseudomonas aeruginosa established its effectiveness in preventing the spread of nosocomial infections, suggesting that maintaining drug levels above the minimum inhibitory concentration (MIC) is crucial for therapeutic success .

Oxidative Stress Studies

Research has explored the oxidative effects of pazufloxacin when administered alongside non-steroidal anti-inflammatory drugs (NSAIDs). A study involving rabbits showed that repeated administration led to oxidative stress, as indicated by increased lipid peroxidation and altered antioxidant parameters. This finding emphasizes the need for careful monitoring when using pazufloxacin in combination therapies .

Summary of Findings

作用機序

パズフロキサシンメシル酸塩は、DNA複製と転写に必須の酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで抗菌作用を発揮します。 パズフロキサシンメシル酸塩はこれらの酵素に結合することで、細菌DNAの超らせん構造と解らせん構造を阻害し、細菌細胞分裂を阻害し、最終的に細胞死を引き起こします .

類似化合物との比較

類似化合物:

- シプロフロキサシン

- レボフロキサシン

- モキシフロキサシン

- オフロキサシン

比較: パズフロキサシンメシル酸塩は、他のフルオロキノロンと比較して、より幅広い活性スペクトルを持ち、毒性が低く、有効性が高いことが特徴です。細菌耐性の発現が起こりにくく、副作用の発生率が低いことも特徴です。 これらの独自の特性により、パズフロキサシンメシル酸塩は、幅広い細菌感染症の治療に有効な選択肢となっています .

生物活性

Pazufloxacin mesylate is a fluoroquinolone antibiotic with notable efficacy against a variety of bacterial infections, particularly those caused by Gram-negative bacteria. This article synthesizes current research findings, clinical trial data, and case studies to provide a comprehensive overview of the biological activity of this compound.

Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism disrupts bacterial cell division and leads to cell death, making it effective against both aerobic and anaerobic bacteria.

Concentration-Dependent Activity

Research has demonstrated that pazufloxacin exhibits concentration-dependent antibacterial activity, particularly against Pseudomonas aeruginosa, a common pathogen in nosocomial infections. A study established pharmacokinetic/pharmacodynamic (PK/PD) models indicating that effective dosing regimens correlate with the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratios. For instance, an AUC24/MIC target value for stasis was found to be 46.1, which is critical for optimizing treatment protocols in clinical settings .

Comparative Efficacy in Urinary Tract Infections

A comparative study involving this compound and ceftazidime in treating complicated urinary tract infections revealed that pazufloxacin was equally effective while demonstrating a favorable safety profile. The study included 300 patients, with pazufloxacin administered intravenously at 500 mg twice daily for five days .

Efficacy in Bacterial Conjunctivitis

In a multicenter randomized controlled trial involving 520 patients, this compound eye drops were compared with levofloxacin eye drops for treating bacterial conjunctivitis. The results showed similar cure rates (approximately 60%) and effective rates (around 90%) between the two groups, indicating that pazufloxacin is a viable alternative for ocular infections .

Effects on Antioxidant Parameters

A study evaluating the oxidative effects of this compound alongside meloxicam indicated that both drugs could induce oxidative stress in rabbits. Specifically, reduced glutathione levels decreased significantly in treated groups, and lipid peroxidation increased, suggesting potential adverse effects related to prolonged use .

| Treatment Group | Reduced Glutathione (nmol/mL) Day 21 | Lipid Peroxidation Levels |

|---|---|---|

| Untreated Controls | 487.66 ± 29.67 | Baseline |

| Pazufloxacin | 392.71 ± 20.34 | Increased |

| Meloxicam | 379.80 ± 12.86 | Increased |

| Pazufloxacin + Meloxicam | 408.38 ± 4.36 | Increased |

特性

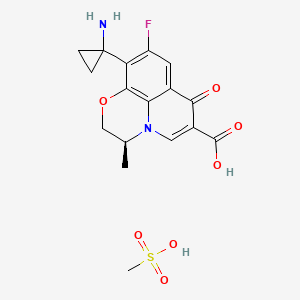

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167645 | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163680-77-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。